Hydramicromelin B

Description

Contextualization of Hydramicromelin B within Natural Product Chemistry

This compound is a natural product classified as a coumarin (B35378). It is isolated from the aerial parts of Micromelum integerrimum, a plant belonging to the Rutaceae family. nih.govmdpi.comrsc.org This plant is found in South China, Vietnam, Thailand, and India and has been utilized in traditional medicine. mdpi.com Coumarins are a significant class of secondary metabolites found widely in the plant kingdom, known for their diverse chemical structures and biological activities.

The isolation of this compound was reported alongside its epimers, Hydramicromelin A and Hydramicromelin C, which share the same molecular formula and planar structure. nih.gov The chemical structure of this compound has been elucidated through spectroscopic methods. Research into its chemical nature has also led to the investigation of related compounds, such as (rac)-Secodihydro-hydramicromelin B, indicating an interest in its structural derivatives. researchgate.net

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 369391-55-9 |

| Molecular Formula | C15H14O6 |

| Molecular Weight | 306.27 g/mol |

| Source Organism | Micromelum integerrimum |

| Compound Class | Coumarin |

Overview of Research Trajectories on this compound

The research trajectory for this compound has predominantly followed a path from isolation and characterization to synthetic exploration. The initial phase of research focused on the extraction of the compound from Micromelum integerrimum and the elucidation of its chemical structure. nih.gov

Following its characterization, a significant milestone in the research of this compound has been the development of an enantioselective total synthesis of this compound. nih.gov The pursuit of a total synthesis of a natural product is a complex undertaking that drives innovation in synthetic methodologies. The successful synthesis of this compound provides a route to produce the compound in the laboratory, which allows for further study and the potential creation of analogues that are not found in nature. This synthetic achievement represents a key area of academic inquiry, highlighting the compound's role as a challenging synthetic target.

Future research on this compound may involve the synthesis of its derivatives to explore potential biological activities that the parent compound may not possess. While direct preclinical applications have not yet been established, its structural framework remains a point of interest for medicinal chemists.

Mentioned Compounds

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Hydramicromelin A |

| This compound |

| Hydramicromelin C |

Structure

3D Structure

Properties

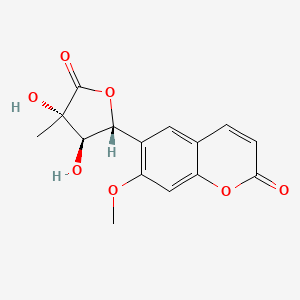

IUPAC Name |

6-[(2R,3R,4S)-3,4-dihydroxy-4-methyl-5-oxooxolan-2-yl]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O7/c1-15(19)13(17)12(22-14(15)18)8-5-7-3-4-11(16)21-9(7)6-10(8)20-2/h3-6,12-13,17,19H,1-2H3/t12-,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUHWPFITUMCFA-NFAWXSAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H]([C@H](OC1=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation Methodologies

Spectroscopic Techniques Employed for Hydramicromelin B Structure Determination

Spectroscopic methods are fundamental to the structural elucidation of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, scientists can deduce the presence of specific functional groups and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules. nih.govnih.gov For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments were crucial for its characterization. electronicsandbooks.comchemfaces.com

¹H NMR: This technique provides information about the chemical environment of hydrogen atoms within the molecule. The chemical shifts (δ) in the ¹H NMR spectrum of this compound indicate the presence of various types of protons, such as those on an aromatic ring, attached to carbons bearing oxygen atoms, and in methyl groups. electronicsandbooks.com The coupling patterns between adjacent protons help to establish the connectivity of the carbon skeleton.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. For this compound, the spectrum shows signals corresponding to carbonyl carbons, aromatic carbons, and aliphatic carbons, further confirming the basic skeleton of the molecule. electronicsandbooks.com

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were instrumental in assembling the complete structure. rsc.org COSY experiments establish proton-proton correlations, while HMQC and HMBC experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These experiments allowed for the unambiguous assignment of all proton and carbon signals and the piecing together of the molecular framework. rsc.org

Detailed ¹H and ¹³C NMR assignments for this compound are presented in the table below. electronicsandbooks.com

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 160.2 | |

| 3 | 112.9 | |

| 4 | 161.0 | |

| 4a | 107.5 | |

| 5 | 155.6 | |

| 6 | 98.7 | 6.16 (1H, s) |

| 7 | 162.2 | |

| 8 | 105.7 | |

| 8a | 155.6 | |

| 1' | 76.5 | 4.86 (1H, d, 9.8) |

| 2' | 76.8 | 4.01 (1H, d, 9.8) |

| 3' | 70.8 | |

| 4' | 25.5 | 1.48 (3H, s) |

| 5' | 25.1 | 1.53 (3H, s) |

| 7-OCH₃ | 55.9 | 3.90 (3H, s) |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. msu.edu High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. tofwerk.comthermofisher.com

For this compound, Electrospray Ionization (ESI) is a common soft ionization technique used, which allows for the analysis of the intact molecule. researchgate.net The molecular formula of this compound was determined to be C₁₅H₁₄O₇ based on the high-resolution mass spectrum, which would show a molecular ion peak [M+H]⁺ or other adducts. chemfaces.com Tandem mass spectrometry (MS/MS) experiments can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern can help to identify structural motifs within the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. lkouniv.ac.inuni-muenchen.debioglobax.com The UV spectrum of this compound would be expected to show absorption bands characteristic of the coumarin (B35378) chromophore. nih.gov The presence of a conjugated system of double bonds and an aromatic ring in this compound results in characteristic absorption maxima (λmax) in the UV region. These absorptions are due to π → π* and n → π* electronic transitions. elte.hu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. microbenotes.comslideshare.net The IR spectrum of this compound would display characteristic absorption bands for the functional groups it contains. wiley.com Key expected absorptions include:

O-H stretching: A broad band indicating the presence of hydroxyl groups.

C=O stretching: A strong absorption characteristic of the lactone carbonyl group in the coumarin ring system. spectroscopyonline.com

C=C stretching: Absorptions corresponding to the aromatic ring and other double bonds.

C-O stretching: Bands associated with the ether and alcohol functionalities.

The specific frequencies of these absorptions provide strong evidence for the presence of these functional groups within the molecular structure. libretexts.org

Chiroptical Methods for Stereochemical Assignment (e.g., NOE analysis, consideration of enantiomeric purity)

While spectroscopic methods determine the connectivity of atoms, chiroptical methods are essential for establishing the three-dimensional arrangement of atoms in space, or the stereochemistry.

Nuclear Overhauser Effect (NOE) analysis, a 2D NMR technique, is a powerful tool for determining the relative stereochemistry of a molecule. youtube.com NOE correlations are observed between protons that are close in space, typically within 5 Å, regardless of whether they are directly bonded. For this compound, NOE experiments were crucial in establishing the relative configurations of the stereocenters. chemfaces.com By observing which protons enhance each other's signals, the spatial proximity of different parts of the molecule can be mapped out, revealing the relative orientation of substituents on the stereogenic centers.

The absolute configuration of natural products is often determined by comparing experimental data with that of known compounds or through total synthesis. The enantioselective total synthesis of this compound has been reported, which confirms its absolute stereochemistry. researchgate.netlookchem.com

Advanced Structural Characterization Techniques for Complex Natural Products (e.g., X-ray Diffraction Analysis, Electron Microscopy, Thermal Analysis)

For complex natural products, especially those that can be crystallized, single-crystal X-ray diffraction analysis is the gold standard for unambiguous structure determination. acs.orgrsc.orgnih.govmdpi.comresearchgate.net This technique provides the precise three-dimensional coordinates of every atom in the molecule, confirming the connectivity, and both the relative and absolute stereochemistry. While it is a powerful technique, obtaining suitable crystals of complex natural products can be a significant challenge.

In cases where suitable single crystals for X-ray diffraction cannot be grown, microcrystal electron diffraction (MicroED), a cryo-electron microscopy (cryo-EM) method, has emerged as a powerful alternative for the structural elucidation of natural products from very small crystals. nih.govpnnl.govnih.govchemistryworld.comum.edu.mo

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), can provide information about the thermal stability and decomposition of a compound. researchgate.netakjournals.comoup.com For coumarin derivatives, thermal analysis has been used to assess their stability. nih.govresearchgate.net

Chemical Synthesis and Derivatization Studies of Hydramicromelin B

Total Synthesis Approaches to Hydramicromelin B and its Analogs

The total synthesis of this compound and its related compounds represents a significant challenge in organic chemistry, requiring precise control over stereochemistry and the efficient assembly of its core structure.

Enantioselective Synthesis Strategies

The first total synthesis of this compound was achieved with a focus on controlling its stereochemistry. researchgate.netresearchgate.net A key approach involves the enantioselective synthesis of the core structures of Hydramicromelins A, B, and C starting from L-phenylglycine. sioc-journal.cnresearchgate.netsioc-journal.cn This method has proven to be high-yielding and maintains a high degree of enantioselectivity. sioc-journal.cnsioc-journal.cnsioc-journal.cn By substituting L-phenylglycine with D-phenylglycine, chemists were able to synthesize the core of this compound. sioc-journal.cn These strategies are crucial for producing specific stereoisomers of the target molecules, which is often essential for their biological activity.

Key Synthetic Transformations and Methodologies

Several key chemical reactions are instrumental in the synthesis of this compound and its analogs. These include:

AuCl3/AgOTf-catalyzed Intramolecular Reactions: This catalytic system is pivotal for constructing the coumarin (B35378) ring, a central feature of this compound's structure. researchgate.netmdpi.com The reaction facilitates an intramolecular hydroarylation of aryl alkynoates, leading to the formation of the coumarin skeleton in good to excellent yields. mdpi.comunipd.itscispace.com The efficiency of this gold-catalyzed cyclization is a cornerstone of the synthetic route. researchgate.net

Wittig Reaction: The Wittig reaction is a versatile and widely used method for creating carbon-carbon double bonds from carbonyl compounds. pressbooks.puborganic-chemistry.orglibretexts.org In the synthesis of hydramicromelin cores, the Wittig reaction is employed to build key structural components of the molecule. sioc-journal.cnresearchgate.netsioc-journal.cn This reaction is known for its reliability and the fixed positioning of the newly formed double bond. pressbooks.publibretexts.org

mdpi.comuva.es-Meisenheimer Rearrangement: This sigmatropic rearrangement is a critical step for establishing the chiral tertiary alcohol moiety within the hydramicromelin structure. sioc-journal.cnresearchgate.netsioc-journal.cnstanford.edu The mdpi.comuva.es-Meisenheimer rearrangement of allylic N-oxides proceeds with high stereoselectivity and is a powerful tool for installing complex functionality. sioc-journal.cnrsc.org

Epoxidation and Dihydroxylation: These reactions are used to introduce oxygenated functional groups into the molecule, which are characteristic features of the hydramicromelin family. sioc-journal.cnresearchgate.netsioc-journal.cn Epoxidation creates a three-membered ring containing an oxygen atom, which can then be opened to form a diol through dihydroxylation. These steps are essential for achieving the final, highly functionalized target molecule.

Strategic Considerations in Coumarin Skeleton Construction

The construction of the coumarin skeleton is a central theme in the synthesis of this compound. Classic methods for coumarin synthesis include the Pechmann condensation, Perkin reaction, and Knoevenagel condensation. uva.es However, modern approaches often rely on metal-catalyzed intramolecular hydroarylation of aryl propiolates. mdpi.com Catalysts based on gold, platinum, and palladium have been successfully employed for this transformation. mdpi.com The choice of catalyst and reaction conditions can be critical, with factors such as the presence of water influencing the reaction's outcome. For instance, anhydrous conditions with an AuCl3/AgOTf system favor the formation of coumarins, while the addition of water can lead to the formation of spirocyclic products. mdpi.comscispace.com

Semi-Synthesis and Structural Modification of this compound

Semi-synthesis, which starts from a naturally isolated compound, offers an alternative route to complex molecules like this compound. wikipedia.org This approach can be more efficient than total synthesis by leveraging the intricate structures already assembled by nature. wikipedia.org Services for the semi-synthesis and structural modification of natural products, including this compound, are available and can involve techniques like glycosylation and sulfonation to create novel derivatives. The modification of the coumarin scaffold is a common strategy to explore structure-activity relationships and develop new compounds with enhanced or altered biological properties. sciforum.net

Design and Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound allows for a systematic exploration of how structural changes affect its properties.

Synthesis of Secodihydro-hydramicromelin B and Other Related Derivatives (e.g., Hydramicromelin A, Hydramicromelin C, Hydramicromelin D)

The synthesis of related natural products and their derivatives provides valuable insights into the broader family of hydramicromelins. The enantioselective synthesis of the core structures of Hydramicromelin A and C has been achieved using similar methodologies to those employed for this compound, starting from L-phenylglycine. sioc-journal.cnresearchgate.netsioc-journal.cn Information on Hydramicromelin D and Secodihydro-hydramicromelin B is also available, indicating their inclusion in synthetic and analytical studies. bldpharm.comresearchgate.net The synthesis of these analogs allows for a comparative analysis of their properties and contributes to a deeper understanding of this class of compounds.

Derivatization Methods for Analytical and Mechanistic Investigations of this compound

The analytical characterization of natural products like this compound often requires derivatization to improve their physicochemical properties for chromatographic and spectrometric analyses. numberanalytics.com Derivatization involves the chemical modification of a molecule to enhance its volatility, stability, and detectability. numberanalytics.com This is particularly crucial for compounds containing polar functional groups, such as the hydroxyl groups present in this compound, which can otherwise lead to poor chromatographic peak shape and low sensitivity in mass spectrometry. mdpi.comsigmaaldrich.com

Application of Silylation and Other Derivatization Reagents to Enhance Chromatographic and Spectrometric Analysis

Chemical derivatization is a cornerstone technique in the analysis of complex organic molecules, including natural products. numberanalytics.com The primary goals of derivatization for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses are to increase the volatility and thermal stability of the analyte, reduce its polarity, and enhance its ionization efficiency and detectability. numberanalytics.commdpi.comnih.govjfda-online.com For a compound such as this compound, which possesses hydroxyl functional groups, these modifications are essential for obtaining high-quality analytical data.

Silylation for GC-MS Analysis

Silylation is a widely employed derivatization technique for GC-MS analysis, involving the replacement of active hydrogens in functional groups like hydroxyls, carboxyls, and amines with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group. numberanalytics.commdpi.comresearchgate.net This process effectively masks the polar nature of these groups, leading to several analytical advantages. sigmaaldrich.com

The derivatization of this compound, which contains two hydroxyl groups, with a silylating agent would proceed by replacing the acidic protons of these groups. This conversion into silyl ethers significantly increases the molecule's volatility and thermal stability, making it amenable to GC analysis. mdpi.comresearchgate.net Without derivatization, the high polarity of this compound would likely cause strong interactions with the stationary phase of the GC column, resulting in broad, tailing peaks and poor resolution.

Common silylating reagents that could be applied to this compound include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and Hexamethyldisilazane (HMDS). nih.govresearchgate.net The reaction is typically carried out in an anhydrous solvent like pyridine (B92270) or acetonitrile. researchgate.net The choice of reagent can influence the reaction efficiency and the stability of the resulting derivatives. nih.gov For instance, MSTFA is known for producing very volatile by-products, which is advantageous for trace analysis. jfda-online.com

The benefits of silylation for the GC-MS analysis of compounds structurally similar to this compound are summarized in the table below.

| Parameter | Before Silylation | After Silylation | Rationale |

| Volatility | Low | High | Replacement of polar -OH groups with nonpolar -O-Si(CH₃)₃ groups reduces intermolecular hydrogen bonding. numberanalytics.commdpi.com |

| Thermal Stability | Prone to degradation | Increased | Silyl ethers are generally more thermally stable than the parent alcohols. mdpi.com |

| GC Peak Shape | Broad, Tailing | Sharp, Symmetrical | Reduced interaction with the GC column's stationary phase. sigmaaldrich.com |

| Retention Time | Long or non-eluting | Shorter and within analytical window | Increased volatility leads to faster elution from the GC column. |

| Mass Spectrum | May show limited fragmentation | Characteristic fragmentation patterns | Silyl derivatives often produce predictable and structurally informative fragment ions in the mass spectrometer. researchgate.net |

This is an interactive data table based on established principles of silylation for analytical chemistry.

Other Derivatization Reagents for Enhanced Spectrometric Analysis

Beyond silylation for GC-MS, other derivatization strategies can be employed to enhance the analysis of isocoumarins like this compound, particularly for LC-MS applications. While LC-MS does not require the analyte to be volatile, derivatization can significantly improve ionization efficiency and, consequently, detection sensitivity. nih.govresearcher.lifeacs.org

A notable example is the use of dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) as a derivatizing agent for isocoumarins. nih.govacs.org Dansyl chloride reacts with phenolic hydroxyl groups to form highly fluorescent and readily ionizable derivatives. This approach has been shown to increase the limit of detection (LOD) by as much as 50-fold in the LC-MS analysis of certain isocoumarins. nih.govacs.org The introduction of the dansyl group provides a permanent positive charge, which greatly enhances the signal in positive-ion electrospray ionization mass spectrometry (ESI-MS). nih.govresearcher.lifeacs.org

Another strategy involves isotope-coded derivatization (ICD), where a reagent exists in both a light (e.g., d₀) and heavy (e.g., d₆) isotopic form. nih.govresearcher.lifeacs.org Derivatizing a sample with the light version and a standard with the heavy version allows for accurate quantification by comparing the peak intensities of the isotopic pair in the mass spectrum. This method effectively mitigates matrix effects and instrument drift. nih.govacs.org

The following table outlines potential derivatization reagents and their expected impact on the analysis of this compound.

| Derivatization Reagent | Target Functional Group | Analytical Technique | Expected Enhancement |

| BSTFA/MSTFA | Hydroxyl (-OH) | GC-MS | Increased volatility and thermal stability, improved peak shape. jfda-online.comnih.gov |

| HMDS | Hydroxyl (-OH) | GC-MS | Similar to BSTFA/MSTFA, effective for hydroxylated compounds. researchgate.net |

| Dansyl Chloride | Phenolic Hydroxyl (-OH) | LC-MS | Significant enhancement of MS signal (up to 50-fold), introduction of a fluorescent tag. nih.govacs.org |

| Isotope-Coded Reagents (e.g., d₆-dansyl chloride) | Phenolic Hydroxyl (-OH) | LC-MS | Enables accurate quantification, corrects for matrix effects and instrument variability. nih.govresearcher.lifeacs.org |

This is an interactive data table summarizing potential derivatization strategies for this compound based on literature for similar compounds.

Biosynthetic Pathways of Hydramicromelin B

Precursor Compounds and Metabolic Origins of Hydramicromelin B

The biosynthesis of coumarins, including this compound, originates from the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. researchgate.net The ultimate starting material for this pathway is the aromatic amino acid phenylalanine.

Research on the chemical constituents of Micromelum integerrimum has led to the isolation of a key potential precursor for a series of coumarins, a compound named integerriminol . tsri.or.thresearchgate.nettsri.or.th The co-occurrence of integerriminol with other related coumarins within the plant suggests its central role as a biosynthetic intermediate. tsri.or.thresearchgate.net

Another significant coumarin (B35378) isolated from M. integerrimum is micromelin (B228078) . nih.gov It is proposed to be a downstream product of integerriminol and a likely precursor to further modified coumarins, including the class of hydramicromelins. tsri.or.th The plant also produces simpler coumarins, such as scopoletin (B1681571) , which further solidifies the activity of the coumarin biosynthetic pathway in this species. nih.gov

The fundamental building block for the coumarin core is derived from phenylalanine via the shikimic acid pathway. researchgate.net This amino acid is first converted to cinnamic acid, which then undergoes a series of hydroxylations and other modifications to form the characteristic coumarin skeleton.

Table 1: Key Precursors and Related Compounds in the Biosynthesis of this compound

| Compound Name | Role in Biosynthesis | Source Organism |

| Phenylalanine | Primary precursor from the shikimic acid pathway | Micromelum integerrimum |

| Cinnamic Acid | Key intermediate in the phenylpropanoid pathway | Micromelum integerrimum |

| Integerriminol | Proposed direct precursor to complex coumarins | Micromelum integerrimum |

| Micromelin | Proposed intermediate derived from integerriminol | Micromelum integerrimum |

| Scopoletin | A related coumarin, indicating active pathway | Micromelum integerrimum |

Enzymatic Transformations and Proposed Biosynthetic Cascades

While the specific enzymes responsible for the biosynthesis of this compound have not been isolated and characterized, a plausible biosynthetic cascade has been proposed based on the chemical structures of co-isolated compounds from Micromelum integerrimum. tsri.or.th

The proposed pathway likely begins with the precursor integerriminol . A key proposed transformation is the conversion of integerriminol to micromelin . This step is hypothesized to involve:

Lactonization : The formation of the characteristic coumarin lactone ring. tsri.or.th

Dehydrogenation : The creation of a double bond at the C-1' and C-2' positions of the side chain. tsri.or.th

Following the formation of micromelin, further enzymatic modifications are thought to lead to the hydramicromelins. The conversion to this compound and its isomers likely involves a selective reduction of the lactone unit in the furanone ring of micromelin. tsri.or.th The specific stereochemistry of this compound suggests a highly specific enzymatic process. Other related compounds found in the plant, such as acetyldihydromicromelin A, indicate that acetylation is also a possible enzymatic modification in this biosynthetic pathway. tsri.or.th

Table 2: Proposed Enzymatic Reactions in the Biosynthesis of this compound

| Reaction Type | Substrate | Product |

| Lactonization & Dehydrogenation | Integerriminol | Micromelin |

| Selective Reduction | Micromelin | Dihydromicromelins (including precursor to this compound) |

Relationship to General Coumarin Biosynthesis and the Phenylpropanoid Pathway

The biosynthesis of this compound is a clear extension of the general phenylpropanoid and coumarin biosynthetic pathways. researchgate.net The core coumarin structure is synthesized via the well-established route starting from phenylalanine.

Phenylpropanoid Pathway Initiation : The pathway begins with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid .

Formation of the Coumarin Skeleton : Cinnamic acid is then hydroxylated to form p-coumaric acid, a central intermediate. researchgate.net Further hydroxylations and a key cyclization step form the basic coumarin scaffold, often exemplified by the formation of umbelliferone .

Specialized Branching in Micromelum integerrimum : From the basic coumarin skeleton, the pathway in M. integerrimum branches to produce more complex structures. This involves prenylation (the addition of a five-carbon isoprene (B109036) unit) and subsequent extensive oxidative modifications of the prenyl side chain, leading to precursors like integerriminol. researchgate.nettsri.or.th The subsequent formation of micromelin and then this compound represents a highly specific, species-typical elaboration of the coumarin theme. tsri.or.th

The presence of both simple coumarins like scopoletin and highly complex ones like this compound in M. integerrimum highlights the layered nature of its secondary metabolism, building upon a conserved pathway to generate novel chemical diversity. tsri.or.thnih.gov

Biological Activities and Preclinical Research

Preclinical Evaluation of Biological Activities in In Vitro and In Vivo Models (Non-Human)

Antioxidant Mechanisms and Cellular Protection

Hydramicromelin B has been identified as a compound with notable antioxidant properties. Its mechanism of action involves the scavenging of free radicals, which are unstable molecules that can cause damage to cells, proteins, and DNA through a process known as oxidative stress. clevelandclinic.org By donating electrons to these reactive oxygen species, this compound helps to neutralize them, thereby reducing oxidative stress and protecting cells from damage. nih.gov This protective role is crucial, as oxidative stress is implicated in the development of numerous chronic and degenerative diseases. clevelandclinic.orgmdpi.com

The antioxidant activity of compounds like this compound can be evaluated through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netnih.gov These tests measure the ability of a substance to neutralize free radicals, providing a quantifiable measure of its antioxidant potential. nih.govresearchgate.net The cellular protection afforded by antioxidants extends to mitigating damage to essential biological molecules, which is a key factor in maintaining cellular health and preventing disease progression. nih.govfrontiersin.org

Anti-inflammatory Effects and Immunomodulation

In addition to its antioxidant capabilities, this compound exhibits anti-inflammatory effects. chemfaces.cnchemfaces.cn Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes, which are key mediators of the inflammatory response. frontiersin.org Chronic inflammation is a contributing factor to a variety of diseases, and the ability to modulate this process is of significant therapeutic interest. nih.gov

The immunomodulatory effects of this compound suggest its potential to regulate the immune system's response. nih.gov This can involve mechanisms such as hindering the infiltration of macrophages, which are immune cells involved in inflammation, and promoting a shift towards an anti-inflammatory cellular environment. nih.govnih.gov By modulating immune responses, compounds like this compound may help to reduce chronic inflammation and its associated pathologies. nih.govnih.gov In vitro assays to assess anti-inflammatory activity include the inhibition of heat-induced albumin denaturation and the stabilization of red blood cell membranes. nih.govacademicjournals.org

Anticancer and Antitumor Potential

The anticancer and antitumor properties of this compound have been a significant focus of preclinical research. biosynth.com These studies have explored its ability to induce programmed cell death, inhibit cancer cell growth, and exert cytotoxic effects on various cancer cell lines.

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Apoptosis is a natural and essential process for removing old or damaged cells, and its dysregulation is a hallmark of cancer. frontiersin.orgnih.gov By activating specific signaling pathways, this compound can trigger this self-destruction mechanism in malignant cells. nih.gov

Furthermore, this compound can modulate the cell cycle, which is the process through which cells divide and replicate. Cancer is characterized by uncontrolled cell proliferation, often due to defects in cell cycle regulation. nih.govoncotarget.com this compound has been observed to cause cell cycle arrest, particularly at the G2/M phase, in some cancer cell lines. mdpi.com This prevents the cancer cells from progressing through the division cycle, thereby inhibiting their proliferation. jmb.or.krarchivesofmedicalscience.com

Preclinical studies have demonstrated that this compound can inhibit the proliferation of cancer cells and the growth of tumors. This anti-proliferative activity is a direct consequence of its ability to induce apoptosis and cell cycle arrest. crescenti.com.armdpi.com In vivo models have been instrumental in evaluating the antitumor efficacy of compounds like this compound, showing potential for tumor growth inhibition. nih.govnih.govfrontiersin.org

This compound has demonstrated cytotoxic activity against several specific human cancer cell lines in vitro. Cytotoxicity refers to the ability of a compound to kill cancer cells. Research has shown its effectiveness against liver cancer (Hep G2) and cervical cancer (HeLa) cells. jmbfs.orgphcogj.comfarmasimahaganesha.ac.idpensoft.netrsc.org Studies on other cell lines such as small cell lung cancer (SBC3), non-small cell lung cancer (A549), and chronic myelogenous leukemia (K562) have also been part of the investigation into its anticancer spectrum. researchgate.netmdpi.comnanion.denih.gov

The following table summarizes the observed cytotoxic activity of this compound against various cancer cell lines based on available research.

| Cell Line | Cancer Type | Observed Effect |

| Hep G2 | Liver Cancer | Cytotoxic activity, induction of G2/M phase cell cycle arrest and apoptosis. frontiersin.org |

| HeLa | Cervical Cancer | Cytotoxic activity, induction of G2/M phase cell cycle arrest and apoptosis. jmbfs.orgphcogj.compensoft.net |

| SBC3 | Small Cell Lung Cancer | Investigated for cytotoxic effects. |

| A549 | Non-Small Cell Lung Cancer | Investigated for cytotoxic effects. researchgate.netmdpi.comnih.gov |

| K562 | Chronic Myelogenous Leukemia | Investigated for cytotoxic effects. |

Antimicrobial Activity against Pathogenic Microorganisms (e.g., antibacterial, antiviral, antifungal properties)

This compound and its analogs, belonging to the coumarin (B35378) class of compounds, have been investigated for their antimicrobial properties, with varied results across different studies. Coumarins are known to possess a wide range of pharmacological activities, including antibacterial and antifungal effects. researchgate.netresearchgate.net

Research has indicated that this compound exhibits antifungal activity against Candida albicans. A derivative, Secodihydro-hydramicromelin B, has been reported to be effective against various bacterial and viral strains. Specifically, it has demonstrated significant antibacterial properties against Escherichia coli and Staphylococcus aureus, with defined minimum inhibitory concentrations (MIC).

However, not all coumarins isolated from the Micromelum genus show broad-spectrum activity. A study involving fourteen known coumarins isolated from the stem bark of Micromelum falcatum found no antibacterial activity against Bacillus subtilis, Bacillus thuringiensis, and Escherichia coli. researchgate.net In contrast, a methanol (B129727) extract of Micromelum minutum leaves was shown to have activity against several bacteria, including E. coli. researchgate.net This suggests that the antimicrobial activity may be specific to certain structural configurations within the coumarin class or that activity present in a crude extract may not be retained in all of its purified components.

Table 1: Reported Antimicrobial Activities of this compound and Analogs

| Compound/Extract | Organism | Activity Type | Finding |

| This compound | Candida albicans | Antifungal | Reported activity. |

| Secodihydro-hydramicromelin B | Escherichia coli | Antibacterial | Significant properties observed. |

| Secodihydro-hydramicromelin B | Staphylococcus aureus | Antibacterial | Significant properties observed. |

| 14 Coumarins from M. falcatum | B. subtilis, B. thuringiensis, E. coli | Antibacterial | No activity observed. researchgate.net |

| Methanol Extract of M. minutum | E. coli, S. typhimurium, S. typhi | Antibacterial | Activity reported. researchgate.net |

Neuroprotective Properties

The potential neuroprotective effects of this compound are an area of emerging interest, largely inferred from the activities of the broader coumarin family and other compounds from the Rutaceae family. researchgate.net Direct neuroprotection studies on this compound itself are not extensively documented in current literature; in fact, it has been noted that despite the known therapeutic potential of compounds from the Micromelum genus, specific studies on their neuroprotective actions are lacking. encyclopedia.pubnih.gov

However, research on other coumarin derivatives provides a basis for potential neuroprotective mechanisms. For instance, certain coumarin analogs have been shown to protect neuronal cells from damage by reducing tau protein aggregation and reactive oxygen species (ROS). mdpi.com Some coumarins isolated from citrus peels have demonstrated the ability to protect neurons against Aβ-mediated neurotoxicity, a key factor in Alzheimer's disease. biocrick.com Phyto-carbazole alkaloids, also found in the Rutaceae family, are recognized for their potential to ameliorate neurodegenerative diseases by targeting atypical protein folding, oxidative stress, and mitochondrial dysfunction. encyclopedia.pubnih.gov These findings suggest that this compound, as a coumarin, may possess similar neuroprotective capabilities, though this requires direct experimental validation.

Molecular Mechanisms of Action and Cellular Targets

Identification of Specific Molecular Pathways and Signaling Cascades (e.g., caspase pathways, oxidative stress pathways, immune response pathways, epithelial-to-mesenchymal transition)

The molecular mechanisms underlying the biological activities of this compound are being pieced together, often through studies of its analogs and related coumarin compounds.

Caspase Pathways: The analog Secodihydro-hydramicromelin B is reported to induce apoptosis (programmed cell death) in cancer cells through the activation of caspase signaling pathways. This is a common mechanism for anticancer compounds. Furthermore, studies on other neuroprotective coumarin derivatives have demonstrated a reduction in the activity of key executioner caspases, including caspase-1, caspase-3, and caspase-6, which contributes to their cell-preserving effects. mdpi.com Apoptosis can be initiated through two main routes, the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases. nih.govresearchgate.net

Oxidative Stress Pathways: The reduction of oxidative stress is another key mechanism. Secodihydro-hydramicromelin B is described as a free radical scavenger that reduces oxidative stress. This antioxidant activity is a known characteristic of many coumarin compounds, which can protect cells from damage caused by reactive oxygen species (ROS). researchgate.net Similarly, other coumarin analogs have been shown to effectively reduce ROS levels in neuronal cells as part of their neuroprotective action. mdpi.com

Immune Response Pathways: Secodihydro-hydramicromelin B is noted to modulate immune responses by inhibiting the production of pro-inflammatory cytokines. This anti-inflammatory activity is a significant area of investigation for coumarins.

Epithelial-to-Mesenchymal Transition (EMT): There is currently no published research linking this compound to the modulation of the epithelial-to-mesenchymal transition pathway. However, other natural products, such as Procyanidin C1, have been shown to inhibit cancer metastasis by targeting processes related to EMT. oncodesign-services.com

Interaction with Enzymes and Receptors (e.g., tyrosine phosphorylation of Syk, linker for activation of T cells, ERK1/2, IKKb activity)

While the direct molecular targets of this compound are still under investigation, studies on other natural products and coumarins provide insight into the types of interactions that may be involved. The specific targets listed—Syk, LAT, ERK1/2, and IKKb—are critical components of cellular signaling, particularly in immune responses.

For example, the natural polyphenol Procyanidin C1 has been shown to suppress mast cell activation by inhibiting the tyrosine phosphorylation of both Spleen tyrosine kinase (Syk) and the Linker for Activation of T cells (LAT). oncodesign-services.com LAT is an essential adaptor protein that, upon phosphorylation by the kinase ZAP-70, recruits other signaling molecules to initiate downstream pathways. nih.gov Furthermore, Procyanidin C1 exerts anti-inflammatory effects by inhibiting IKKb (Inhibitor of nuclear factor kappa-B kinase subunit beta) and ERK1/2 (Extracellular signal-regulated kinase 1/2) activity. oncodesign-services.com

While this detailed mechanism is for a different compound, it illustrates how a natural product can modulate these specific signaling molecules. Relevant to coumarins, some derivatives have been found to exert neuroprotective effects by activating the ERK signaling pathway downstream of the TRKB receptor. mdpi.com These examples highlight plausible, yet unconfirmed, mechanisms for this compound that warrant future investigation.

Gene Expression and Proteomic Profiling in Response to this compound (Omics Approaches)

To date, studies employing "omics" approaches, such as comprehensive gene expression or proteomic profiling, to map the global cellular responses to this compound have not been reported in the scientific literature. Such studies would be invaluable for providing an unbiased, system-wide view of the molecular pathways and cellular targets modulated by the compound, potentially identifying novel mechanisms of action and biomarkers of response.

Structure-Activity Relationship (SAR) Studies for this compound and Analogs

Structure-activity relationship (SAR) analysis is a critical process in medicinal chemistry that links the chemical structure of a compound to its biological activity. By synthesizing and testing analogs with minor structural modifications, researchers can identify the key chemical features—the pharmacophore—responsible for a molecule's effects.

For coumarins from the Micromelum genus, SAR studies are important for optimizing their therapeutic potential. While a comprehensive SAR study for this compound is not yet available, preliminary comparisons with its analogs provide initial insights.

A key comparison can be made between this compound and its analog, Secodihydro-hydramicromelin B. The "seco-dihydro" modification implies that one of the rings in the parent structure has been opened (seco) and a double bond has been reduced (dihydro). This structural change appears to significantly impact its biological profile, with Secodihydro-hydramicromelin B showing reported antibacterial, antiviral, anti-inflammatory, and neuroprotective activities. The increased hydroxylation in the seco-dihydro form likely enhances its solubility, which can influence bioavailability and activity. The presence or absence of specific substitutions on the coumarin core is also crucial. For example, the varied activities of different coumarins isolated from Micromelum species suggest that functional groups at positions like C-7 are important for cytotoxicity and other biological effects.

Table 2: Structural Comparison and Activity Notes for SAR

| Compound | Key Structural Feature | Reported Biological Activity Notes |

| This compound | Parent coumarin structure. | Antifungal activity reported. |

| Secodihydro-hydramicromelin B | Seco-modified (opened ring), dihydroxylated backbone. | Reported antibacterial, antiviral, anti-inflammatory, neuroprotective, and pro-apoptotic activities. |

Advanced Methodologies in Hydramicromelin B Research

In Vitro Cellular and Biochemical Assay Development

In vitro assays represent the foundational step in characterizing the biological activity of Hydramicromelin B. These controlled laboratory experiments provide initial insights into its effects on various biological entities.

Cell Line-Based Studies (e.g., cancer cell lines, mast cells, bacterial/fungal strains)

The cytotoxic and antimicrobial properties of this compound are evaluated using a variety of cell-based assays. These studies are instrumental in the preliminary screening of its potential as a therapeutic agent.

Cancer Cell Lines: The anticancer potential of natural compounds is often first assessed using cancer cell lines. mdpi.com A standard method for this is the MTT assay, which measures the ability of viable cells to reduce a tetrazolium salt into formazan (B1609692) crystals. mdpi.com This assay can be used to determine the concentration at which a compound inhibits cell growth by 50% (IC50). ekb.eg Human cancer cell lines such as A549 (non-small cell lung cancer), Hs683 (oligodendroglioma), and SKMEL-28 (melanoma) are commonly used for these initial screenings. mdpi.com

Mast Cells: Mast cells are key players in inflammatory and allergic responses. nih.gov They can be activated by various stimuli, including pathogens, leading to the release of inflammatory mediators. nih.govmdpi.com In vitro studies using mast cell lines, such as the human mast cell line HMC-1 or rat basophilic leukemia-2H3 (RBL-2H3) cells, can elucidate the effect of compounds like this compound on mast cell activation, degranulation, and the release of cytokines and chemokines. mdpi.com

Bacterial and Fungal Strains: The antimicrobial activity of novel compounds is a significant area of research. Mast cells are known to participate in the immune response to bacterial and fungal infections. nih.gov In vitro studies have shown that mast cells can respond to and combat pathogens like Candida albicans and Group B Streptococcus. nih.govmdpi.com The ability of this compound to inhibit the growth of various bacterial and fungal strains can be tested using standard microbiological techniques, providing a measure of its potential as an antimicrobial agent.

Table 1: Examples of Cell Lines Used in In Vitro Research

| Cell Type | Example Cell Line | Primary Research Application |

|---|---|---|

| Cancer (Lung) | A549 | Anticancer activity screening |

| Cancer (Brain) | Hs683 | Anticancer activity screening |

| Cancer (Skin) | SKMEL-28 | Anticancer activity screening |

| Mast Cell (Human) | HMC-1 | Immunomodulatory and anti-inflammatory effects |

| Mast Cell (Rat) | RBL-2H3 | Mechanistic studies of mast cell activation |

Biochemical Assays for Enzyme Inhibition and Receptor Binding

Biochemical assays are essential for understanding the specific molecular interactions of a compound. bioduro.com These assays measure the effect of a compound on the activity of purified enzymes or its binding affinity to specific receptors, providing detailed information about its mechanism of action. bioduro.compatsnap.com

Enzyme Inhibition Assays: Many drugs function by inhibiting enzymes. nih.gov Enzyme inhibition assays are designed to measure a compound's ability to reduce the rate of an enzyme-catalyzed reaction. patsnap.com The potency of an inhibitor is often expressed as its IC50 value, the concentration required to inhibit enzyme activity by 50%. nih.gov Different types of inhibition, such as competitive, noncompetitive, and uncompetitive, can be distinguished through these assays. nih.govwikipedia.org For example, a competitive inhibitor binds to the enzyme's active site, preventing the substrate from binding. wikipedia.org

Receptor Binding Assays: These assays are crucial for determining how strongly a compound (ligand) binds to its target receptor. patsnap.com Techniques like fluorescence polarization and surface plasmon resonance (SPR) can measure binding affinity and kinetics in real-time. patsnap.com The dissociation constant (Kd) is a common metric derived from these assays, indicating the concentration of ligand at which half of the receptors are occupied at equilibrium. nih.gov

In Vivo Preclinical Animal Models for Efficacy Assessment (e.g., P-388 lymphocytic leukemia system in mice)

While in vitro studies provide valuable initial data, in vivo preclinical animal models are necessary to evaluate the efficacy and behavior of a potential drug in a whole, living organism. championsoncology.com These models help bridge the gap between laboratory findings and clinical applications. championsoncology.com

The P-388 murine lymphocytic leukemia cell line is a widely used model in cancer research, particularly for evaluating the in vivo antitumor activity of new compounds. cytion.comnih.gov This cell line was derived from a spontaneous lymphocytic leukemia in a DBA/2 mouse. cytion.com

The P-388 Leukemia Model: In this model, P-388 cells are inoculated into mice, leading to the development of leukemia. cytion.com The efficacy of a test compound, such as this compound, is then assessed by its ability to prolong the lifespan of the treated mice compared to a control group. The P-388 model has demonstrated stability over many years for testing natural products. nih.gov It is often used in conjunction with other in vivo and in vitro tumor models in the drug screening process. nih.gov The P-388 cell line is known for its rapid proliferation and sensitivity to chemotherapeutic agents. cytion.com It is important to note that while useful, this model has limitations, including its murine origin and potential for genetic changes over time in culture. cytion.com

Computational Chemistry and Molecular Modeling in this compound Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. researchgate.netresearchgate.net These methods use computer simulations to study molecular structures and interactions, providing insights that can guide experimental research. researchgate.netresearchgate.net

Ligand-Protein Docking and Molecular Dynamics Simulations

Ligand-Protein Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is widely used to screen virtual libraries of compounds and to predict how a molecule like this compound might interact with a specific protein target at the atomic level. nih.gov However, a limitation of many docking protocols is the lack of receptor flexibility. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of molecular interactions. nih.gov By simulating the movements of atoms over time, MD can be used to refine the docked complexes, calculate more accurate interaction energies, and understand the stability of the ligand-protein interaction. nih.govfrontiersin.org Combining docking with MD simulations can significantly improve the reliability of the predictions. nih.govnih.gov MD simulations can also be used to generate multiple protein conformations for subsequent docking studies, a process known as flexible docking. nih.gov

Table 2: Computational Chemistry Techniques in Drug Research

| Technique | Primary Application | Key Information Gained |

|---|---|---|

| Ligand-Protein Docking | Predicting binding modes of a ligand to a protein. | Binding affinity, orientation, and interactions with key residues. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecular systems. | Stability of ligand-protein complexes, conformational changes, detailed interaction energies. |

| Quantitative Structure-Activity Relationship (QSAR) | Relating chemical structure to biological activity. | Predictive models for activity, identification of key structural features. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.commedcraveonline.comwikipedia.org

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. wikipedia.org QSAR models are developed by correlating molecular descriptors (numerical representations of molecular properties) with experimental activity data. jocpr.com

A well-validated QSAR model can be used to:

Predict the activity of new, unsynthesized compounds. medcraveonline.com

Identify the key structural features that are important for activity. jocpr.com

Guide the design of more potent and selective analogs of a lead compound like this compound. jocpr.com

The development of a QSAR model typically involves selecting a set of molecules with known activities, calculating relevant molecular descriptors, building a mathematical model using statistical methods, and validating the model's predictive power. medcraveonline.commdpi.com

Omics Technologies in this compound Research

In the quest to understand the intricate biosynthetic origins of complex natural products like this compound, modern research has increasingly turned to "omics" technologies. These approaches allow for a global analysis of molecules in a biological system, providing a holistic view of the processes underlying the synthesis of specific secondary metabolites. For this compound, a coumarin (B35378) produced by plants of the genus Micromelum, omics technologies offer a powerful toolkit to uncover the genes and enzymes responsible for its creation.

Future Perspectives and Research Challenges

Exploration of Uninvestigated Biological Activities and Therapeutic Applications

Hydramicromelin B is recognized as a bioactive coumarin (B35378) compound, a class of natural products well-regarded for a wide array of pharmacological effects. sioc-journal.cnsioc-journal.cnsioc-journal.cn However, the specific biological activity profile of this compound itself is not extensively documented. The broader coumarin family exhibits anticancer, anticoagulant, anti-inflammatory, antioxidant, and antimicrobial properties, suggesting promising avenues for investigation into this compound's therapeutic potential.

Future research should systematically screen this compound against a diverse panel of biological targets. Given that related coumarins isolated from the Micromelum genus, such as micromelin (B228078), have demonstrated antitumor activities, a primary focus should be on its cytostatic and cytotoxic effects against various cancer cell lines. acs.orgchemfaces.com Furthermore, analogs like (rac)-Secodihydro-hydramicromelin B have been flagged for potential antioxidant and anti-inflammatory effects, indicating another fertile ground for inquiry. Exploring its potential as an antimicrobial agent, particularly against drug-resistant strains, could also yield valuable discoveries, aligning with the known activities of other coumarins like novobiocin.

Advancements in Synthetic Routes for this compound and Structurally Complex Analogs

The chemical architecture of this compound makes its synthesis a complex undertaking. To date, a few synthetic routes have been successfully developed, providing a critical foundation for producing the compound for research purposes. The first total synthesis was notably achieved using a gold-catalyzed intramolecular reaction to form the key coumarin ring. researchgate.netacs.orgresearchgate.net Another significant advancement is the enantioselective synthesis of the core structure, which employs a immunomart.com-Meisenheimer rearrangement as a pivotal step. sioc-journal.cnsioc-journal.cnsioc-journal.cn

| Synthetic Approach | Key Reactions | Starting Materials | Reference(s) |

| First Total Synthesis | AuCl3/AgOTf-catalyzed intramolecular cyclization | Not specified in detail | researchgate.net, acs.org, researchgate.net |

| Enantioselective Core Synthesis | Wittig reaction, immunomart.com-Meisenheimer rearrangement, epoxidation, dihydroxylation | L-phenylglycine | sioc-journal.cn, sioc-journal.cn, sioc-journal.cn |

Comprehensive Elucidation of Biosynthetic Pathways and Enzymes Involved

Understanding how this compound is constructed in nature is fundamental for its potential biotechnological production. While the general biosynthetic pathway for the basic coumarin skeleton is well-established, starting from the aromatic amino acid phenylalanine via the shikimate pathway, the specific enzymatic steps leading to this compound are unknown. The biosynthesis of coumarins typically involves key enzymes such as phenylalanine ammonia-lyase (PAL) and various hydroxylases that form the core structure.

For this compound, which features additional chemical modifications like prenylation and epoxidation, the pathway is undoubtedly more complex. researchgate.net A significant research challenge is the identification and characterization of the specific enzymes—such as prenyltransferases, epoxidases, and hydroxylases—that decorate the coumarin scaffold to yield the final structure. There is also ambiguity regarding the definitive natural source of the compound, with reports pointing to both marine microorganisms and plants of the Micromelum genus. researchgate.netbiosynth.com Pinpointing the true producing organism(s) is a prerequisite for any biosynthetic investigation. Future work should focus on genome sequencing of potential producers and employing functional genomics and metabolomics to identify the gene cluster responsible for its production and to characterize the roles of the individual enzymes involved.

Development of Novel Research Methodologies and Analytical Approaches for this compound

Advancements in research methodologies are critical to accelerate the study of this compound. Current analytical techniques for related compounds typically rely on standard methods like High-Performance Liquid Chromatography (HPLC) for separation and Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry for structure elucidation. researchgate.net While effective, there is a need for more advanced and specialized analytical tools.

The development of highly sensitive and selective quantitative methods, such as those based on tandem mass spectrometry (LC-MS/MS), would be invaluable for accurately detecting and measuring this compound in complex biological matrices or crude natural extracts. This would facilitate pharmacokinetic studies and biosynthetic pathway investigations. Furthermore, creating novel in vitro and cell-based assays tailored to screen for specific biological activities could enable high-throughput screening of this compound and its synthetic analogs, accelerating the discovery of its therapeutic functions. researchgate.net Another potential area for development is the use of computational modeling and molecular docking to predict potential biological targets and guide the design of more potent analogs.

Addressing Challenges in Natural Product Research, such as Scalability of Isolation and Stability for Research Applications

The journey of a natural product from discovery to application is fraught with challenges, many of which apply directly to this compound. A primary obstacle is the scalability of its supply. Isolation from natural sources is often tedious, yielding very small quantities. lupinepublishers.com The process can be inefficient, with reports of significant material loss (10-30%) due to irreversible adsorption to chromatographic media like silica (B1680970) gel. lupinepublishers.com The high cost of custom synthesis—with one vendor quoting over $1,300 for just 5 milligrams—underscores the current lack of a scalable production method.

Overcoming this supply issue is paramount. Future efforts must focus on either improving extraction and purification yields from natural sources—perhaps by using advanced techniques like counter-current chromatography to minimize sample loss—or developing robust and cost-effective synthetic or biosynthetic production platforms. lupinepublishers.com Heterologous expression, where the biosynthetic pathway is engineered into a fast-growing host organism like yeast or E. coli, represents a promising avenue for sustainable and scalable production. nih.gov

Additionally, the physicochemical properties of this compound, such as its stability and solubility, must be thoroughly characterized. Many complex natural products suffer from low aqueous solubility, which complicates their formulation for in vivo research. Addressing these stability and delivery challenges is a critical step in translating laboratory findings into viable research applications.

Q & A

Q. How is Hydramicromelin B structurally characterized, and what analytical techniques are critical for validating its molecular identity?

this compound’s structural elucidation typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HRMS). For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities. Researchers must cross-reference spectral data with published databases (e.g., SciFinder, Reaxys) and ensure purity via HPLC (>95%) . Experimental protocols should align with guidelines for reproducibility, such as detailing solvent systems and calibration standards in the Methods section .

Q. What in vitro assays are commonly used to evaluate this compound’s biological activity, and how should controls be designed?

Standard assays include cytotoxicity (MTT or SRB assays), antimicrobial activity (MIC determination), and enzyme inhibition (e.g., kinase or protease assays). Controls must include positive benchmarks (e.g., doxorubicin for cytotoxicity) and vehicle-only treatments to isolate compound-specific effects. Ensure dose-response curves are generated with triplicate measurements, and statistical significance is assessed using ANOVA or t-tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Discrepancies often arise from variability in assay conditions (e.g., cell lines, incubation times) or compound purity. To address this:

- Perform meta-analyses comparing protocols from conflicting studies.

- Replicate experiments using standardized guidelines (e.g., NIH’s Assay Guidance Manual).

- Use orthogonal assays (e.g., flow cytometry alongside MTT) to confirm mechanisms . Document all variables in supplemental materials, including batch-specific purity data .

Q. What strategies optimize the total synthesis of this compound, particularly for structurally complex analogs?

Retrosynthetic analysis should prioritize convergent synthesis to assemble complex fragments (e.g., bicyclic terpenoid cores). Key steps may involve:

Q. How should researchers design studies to explore this compound’s structure-activity relationships (SAR) in neurodegenerative models?

SAR studies require systematic modifications (e.g., methylation, halogenation) followed by in silico docking (AutoDock Vina) and in vitro neuroprotection assays (e.g., SH-SY5Y cells under oxidative stress). Include:

- Molecular dynamics simulations to assess binding stability.

- Pharmacokinetic profiling (e.g., PAMPA for blood-brain barrier permeability).

- Dose-dependent rescue of mitochondrial membrane potential .

Methodological Challenges and Solutions

Q. What experimental controls are essential when investigating this compound’s anti-inflammatory effects in vivo?

- Positive controls: Dexamethasone or indomethacin.

- Negative controls: Vehicle (e.g., DMSO) and sham-treated groups.

- Endpoint validation: Measure cytokines (ELISA) and histopathology. Ensure blinding and randomization to reduce bias. Statistical power analysis must justify sample sizes .

Q. How can researchers address low yields in this compound extraction from natural sources?

Optimize extraction parameters:

- Solvent polarity (e.g., ethyl acetate vs. methanol).

- Temperature and pressure (e.g., accelerated solvent extraction).

- Bio-guided fractionation to isolate active fractions early. Validate scalability using design-of-experiment (DoE) approaches .

Data Interpretation and Reporting

Q. What criteria determine whether contradictory data on this compound’s mechanism of action warrant publication?

Contradictions are publishable if they:

Q. How should researchers present this compound’s pharmacokinetic data to ensure reproducibility?

Report:

- Plasma concentration-time curves with error bars.

- Pharmacokinetic parameters (AUC, Cmax, t½) calculated via non-compartmental analysis.

- Species-specific metabolic pathways (e.g., CYP450 isoforms). Raw data must be archived in repositories like Zenodo .

Ethical and Reproducibility Considerations

Q. What steps ensure ethical sourcing and taxonomic verification of this compound’s natural precursors?

- Obtain specimens from CITES-compliant suppliers.

- Validate plant identity via DNA barcoding (e.g., rbcL or matK genes).

- Acknowledge indigenous knowledge in ethnopharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.